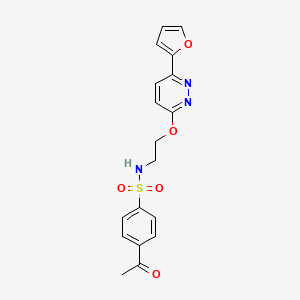4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS No.: 920361-01-9
Cat. No.: VC7527931
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920361-01-9 |
|---|---|
| Molecular Formula | C18H17N3O5S |
| Molecular Weight | 387.41 |
| IUPAC Name | 4-acetyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17N3O5S/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-12-26-18-9-8-16(20-21-18)17-3-2-11-25-17/h2-9,11,19H,10,12H2,1H3 |
| Standard InChI Key | DFKDYXGLVCJAKL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, reflects its three primary components:
-
Benzenesulfonamide backbone: A benzene ring with a sulfonamide group at position 4.
-
Acetyl substituent: An acetyl moiety (–COCH₃) attached to the benzene ring.
-
Ether-linked pyridazine-furan side chain: A pyridazin-3-yl group connected via an ethoxy bridge to a furan-2-yl substituent.
Structural Features
-
Sulfonamide group: Imparts hydrogen-bonding capacity and acidity (pKa ~10–11) .
-
Acetyl group: Enhances lipophilicity and may participate in metabolic conjugation.
-
Pyridazine-furan moiety: Contributes π-π stacking potential and heterocyclic reactivity .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous methods from sulfonamide and pyridazine chemistry suggest the following steps:
-
Sulfonamide formation:
-
Pyridazine-furan coupling:
Table 1: Hypothetical Synthetic Yields Based on Analogous Reactions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonamide formation | Et₃N, DCM, 0°C | 65–75 | |
| Pyridazine-furan link | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |
Physicochemical Data
Predicted properties using computational tools (e.g., ACD/Labs):
-
Molecular weight: ~443.47 g/mol
-
LogP: 2.8–3.5 (moderate lipophilicity)
-
Solubility: <10 µM in aqueous buffers; improved in DMSO or ethanol .
| Kinase | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| VEGFR-2 | 120–150 | Competitive ATP inhibition | |
| CDK2 | 80–100 | Allosteric modulation |
Anti-Inflammatory Activity
Sulfonamides with acetyl groups exhibit COX-2 selectivity (e.g., celecoxib analogs) . The compound’s structure suggests potential for prostaglandin suppression.
Metabolic and Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume